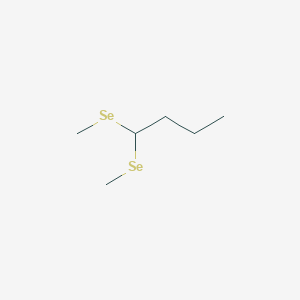
1,1-Bis(methylselanyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(methylselanyl)butane is an organoselenium compound characterized by the presence of two methylselanyl groups attached to the same carbon atom in a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(methylselanyl)butane typically involves the reaction of butane derivatives with methylselanyl reagents. One common method is the reaction of 1,1-dibromobutane with sodium methylselenolate under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by methylselanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(methylselanyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the selenyl groups to selenides or diselenides.
Substitution: Nucleophilic substitution reactions can replace the methylselanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides or diselenides.
Substitution: Various substituted butane derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Bis(methylselanyl)butane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Organoselenium compounds, including this compound, are investigated for their potential antioxidant and anticancer properties.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 1,1-Bis(methylselanyl)butane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with thiol-containing proteins and enzymes, potentially modifying their activity.
Pathways Involved: It may influence redox signaling pathways by altering the cellular redox state through its oxidation and reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(methylthio)butane: Similar structure but with sulfur atoms instead of selenium.
1,1-Bis(methylselanyl)propane: Similar structure but with a shorter carbon chain.
1,1-Bis(methylselanyl)pentane: Similar structure but with a longer carbon chain.
Propriétés
Numéro CAS |
88088-10-2 |
|---|---|
Formule moléculaire |
C6H14Se2 |
Poids moléculaire |
244.12 g/mol |
Nom IUPAC |
1,1-bis(methylselanyl)butane |
InChI |
InChI=1S/C6H14Se2/c1-4-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |
Clé InChI |
VGSZCPMSAQZLQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC([Se]C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)

![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
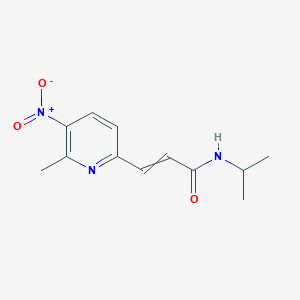
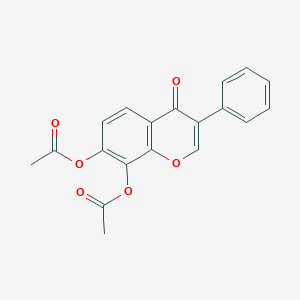

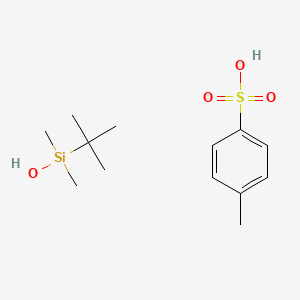
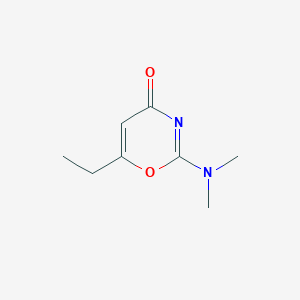
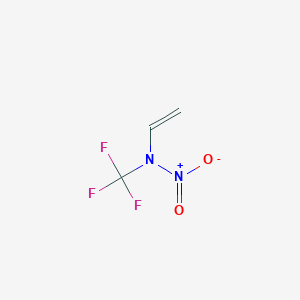

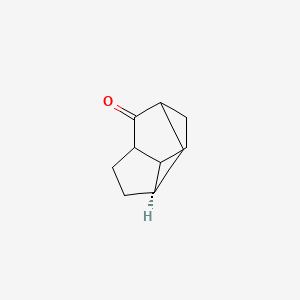
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
